[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid [(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 146621-92-3
VCID: VC21091743
InChI: InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-5-4-6-9(7-8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)
SMILES: CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)C(F)(F)F)C(=O)O
Molecular Formula: C14H16F3NO4
Molecular Weight: 319.28 g/mol

[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid

CAS No.: 146621-92-3

Cat. No.: VC21091743

Molecular Formula: C14H16F3NO4

Molecular Weight: 319.28 g/mol

* For research use only. Not for human or veterinary use.

[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid - 146621-92-3

Specification

CAS No. 146621-92-3
Molecular Formula C14H16F3NO4
Molecular Weight 319.28 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[3-(trifluoromethyl)phenyl]acetic acid
Standard InChI InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-5-4-6-9(7-8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)
Standard InChI Key NVMKZXKHKQKKFE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)C(F)(F)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)C(F)(F)F)C(=O)O

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid features several key structural components that define its chemical properties. The compound contains a phenyl ring with a trifluoromethyl group at the meta (3-) position, an alpha carbon bearing both a carboxylic acid group and an amino group protected by a tert-butoxycarbonyl (Boc) group. This structure classifies it as a protected amino acid derivative with a specialized aromatic side chain.

The compound exists in multiple isomeric forms, including racemic mixtures and specific enantiomers, depending on the synthesis method employed. While the racemic form is identified as N-Boc-2-(3-trifluoromethylphenyl)-DL-glycine, the specific enantiomers may be separately designated with (R) or (S) nomenclature .

Nomenclature and Identifiers

The compound is known by several nomenclature systems and identifiers:

  • IUPAC name: 2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid

  • CAS Registry Number: 146621-92-3

  • Common synonyms: N-Boc-2-(3-trifluoromethylphenyl)-DL-glycine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[3-(trifluoromethyl)phenyl]acetic acid

  • Additional identifiers: MFCD07388839; SCHEMBL381877; DTXSID00624568

The compound follows the naming convention of N-protected amino acids, where the tert-butoxycarbonyl (Boc) group is attached to the amino group of the phenylglycine derivative.

Physical and Chemical Properties

Physical Characteristics

The compound is typically found as a white to off-white crystalline solid at room temperature. While specific physical property data for this exact compound is limited in the search results, we can infer properties based on similar N-Boc protected amino acids:

PropertyValue
Molecular FormulaC₁₄H₁₆F₃NO₄
Molecular WeightApproximately 319.28 g/mol
Physical StateCrystalline solid
SolubilitySoluble in organic solvents (DMSO, chloroform, methanol); poorly soluble in water
AppearanceWhite to off-white solid

Chemical Reactivity

The reactivity of [(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid is primarily defined by three functional groups:

  • The carboxylic acid group (-COOH) allows for standard coupling reactions typical of amino acids, making it suitable for peptide synthesis.

  • The N-Boc protected amino group provides a safeguard during reactions, preventing unwanted side reactions at the amino position.

  • The trifluoromethyl group on the phenyl ring imparts unique electronic properties, including increased lipophilicity and metabolic stability when incorporated into bioactive molecules.

The Boc protecting group can be selectively removed under acidic conditions (typically trifluoroacetic acid or HCl in organic solvents), revealing the free amino group for further synthetic transformations .

Synthesis Methods

Modern Synthetic Approaches

Recent advances in synthetic methodology have expanded the routes available for preparing [(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid and related compounds. A notable approach involves a two-step protocol developed for the synthesis of N-Boc-protected α-amino acids from carboxylic acid precursors.

This methodology, as described in contemporary research, involves:

  • Coupling of a carboxylic acid precursor with tert-butyl aminocarbonate (BocNHOH) to generate an intermediate azanyl ester (acyloxycarbamate).

  • A subsequent iron-catalyzed 1,3-nitrogen migration to produce the N-Boc-protected α-amino acid .

This approach is particularly valuable as it allows for stereocontrolled synthesis, enabling access to either racemic mixtures or specific enantiomers depending on the reaction conditions and catalysts employed.

Traditional Synthetic Routes

Traditional synthesis of [(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid typically begins with m-(trifluoromethyl)phenylacetic acid (CAS: 351-35-9), which serves as the key starting material . The general synthetic pathway involves:

  • Transformation of m-(trifluoromethyl)phenylacetic acid to an α-amino derivative through bromination and subsequent amination.

  • Protection of the resulting amino group with di-tert-butyl dicarbonate (Boc₂O) to install the Boc protecting group.

This approach has been well-established and provides reliable access to the target compound, though it may require multiple steps and careful control of reaction conditions to maintain purity and stereochemical integrity.

Analytical Characterization

Spectroscopic Data

Chemical Shift (ppm)MultiplicityAssignment
12.4-12.5broad singlet-COOH
7.57-7.64multipletAromatic protons
3.73singlet-CH₂-

The target compound would show additional signals for the Boc group (typically a singlet at ~1.4 ppm for the tert-butyl group) and the α-proton (if present in the case of mono-substituted derivatives) .

Mass Spectrometry

Mass spectrometric analysis of the target compound would be expected to show a molecular ion peak corresponding to its molecular weight (approximately 319 m/z), with characteristic fragmentation patterns including loss of the Boc group (loss of 100 mass units) and fragments related to the trifluoromethyl-substituted phenyl portion.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly employed for purity analysis and enantiomeric separation of N-Boc protected amino acids. Chiral HPLC methods can effectively separate the (R) and (S) enantiomers of [(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid, which is crucial for applications requiring enantiomerically pure material.

Applications in Research and Development

Peptide Synthesis

[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid serves as a valuable building block in peptide synthesis. The compound can be incorporated into peptide sequences to introduce the trifluoromethylphenyl moiety, which can impart:

  • Enhanced metabolic stability due to the presence of the trifluoromethyl group

  • Altered lipophilicity and binding properties

  • Modified conformational preferences in the resulting peptides

These characteristics make it particularly useful in medicinal chemistry for developing peptide-based drug candidates with improved pharmacokinetic properties.

Pharmaceutical Applications

The incorporation of trifluoromethyl-substituted amino acids into pharmaceutical compounds has gained significant attention due to the unique properties conferred by the CF₃ group:

  • Increased lipophilicity, potentially enhancing membrane permeability

  • Greater metabolic stability against enzymatic degradation

  • Modified electronic properties that can affect binding to biological targets

  • Potential improvement in bioavailability of drug candidates

These attributes make [(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid and its derivatives valuable intermediates in the development of novel therapeutic agents.

Use as a Chiral Building Block

In asymmetric synthesis, enantiomerically pure forms of [(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid can serve as chiral building blocks. Recent research has demonstrated the utility of N-Boc-protected α-amino acids in:

  • Development of chiral catalysts for asymmetric transformations

  • Preparation of chiral auxiliaries for stereoselective reactions

  • Synthesis of complex molecular scaffolds with defined stereochemistry

The compound's versatility in these applications stems from its well-defined stereochemistry and the presence of functional groups amenable to diverse chemical transformations.

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of [(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid have been reported, including:

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid (CAS: 142995-31-1) - This compound is a homologated version containing an additional methylene group between the α-carbon and the aromatic ring, representing a trifluoromethyl-substituted phenylalanine derivative rather than a phenylglycine derivative .

  • Derivatives with the trifluoromethyl group at different positions on the phenyl ring (ortho- or para-substituted analogs).

  • Variants with different N-protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl) or Cbz (benzyloxycarbonyl), which offer alternative protection strategies for different synthetic applications.

Comparison of Properties

CompoundCAS NumberMolecular WeightKey Structural Difference
[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid146621-92-3~319.28 g/molBase structure (phenylglycine derivative)
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid142995-31-1333.30 g/molAdditional CH₂ group (phenylalanine derivative)
m-(Trifluoromethyl)phenylacetic acid351-35-9204.15 g/molLacks N-Boc amino functionality

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